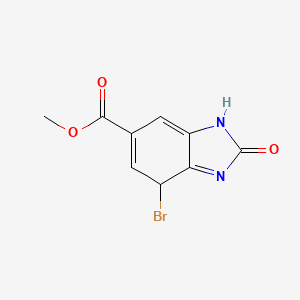

Methyl 7-bromo-2-oxo-3,7-dihydrobenzimidazole-5-carboxylate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-7-brom-2-oxo-1,3-dihydro-1,3-benzodiazol-5-carboxylat beinhaltet typischerweise die Bromierung einer Benzodiazol-Vorläuferverbindung. Eine gängige Methode umfasst die Reaktion von 2-Oxo-1,3-dihydro-1,3-benzodiazol-5-carbonsäure mit Brom in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um die selektive Bromierung an der 7-Position sicherzustellen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess wäre auf Ausbeute und Reinheit optimiert und beinhaltet oft kontinuierliche Fließreaktoren und automatisierte Systeme, um konstante Reaktionsbedingungen zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie stellt die hohe Qualität des Endprodukts sicher.

Eigenschaften

Molekularformel |

C9H7BrN2O3 |

|---|---|

Molekulargewicht |

271.07 g/mol |

IUPAC-Name |

methyl 7-bromo-2-oxo-3,7-dihydrobenzimidazole-5-carboxylate |

InChI |

InChI=1S/C9H7BrN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3,5H,1H3,(H,11,14) |

InChI-Schlüssel |

ZWYLJVGYGRYQJH-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC(C2=NC(=O)NC2=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate typically involves the bromination of a precursor benzodiazole compound. One common method includes the reaction of 2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Methyl-7-brom-2-oxo-1,3-dihydro-1,3-benzodiazol-5-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Arzneimitteln und Agrochemikalien.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Wird auf seine Rolle in der Arzneimittelentwicklung untersucht, insbesondere als Vorläufer für Verbindungen mit therapeutischem Potenzial.

Industrie: Wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-7-brom-2-oxo-1,3-dihydro-1,3-benzodiazol-5-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Bromatom spielt eine entscheidende Rolle in seiner Reaktivität und ermöglicht es ihm, kovalente Bindungen mit nukleophilen Stellen an Proteinen oder anderen Biomolekülen zu bilden. Diese Interaktion kann die Aktivität von Enzymen oder Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Zielmolekül ab.

Wissenschaftliche Forschungsanwendungen

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-7-chlor-2-oxo-1,3-dihydro-1,3-benzodiazol-5-carboxylat

- Methyl-7-fluor-2-oxo-1,3-dihydro-1,3-benzodiazol-5-carboxylat

- Methyl-7-iod-2-oxo-1,3-dihydro-1,3-benzodiazol-5-carboxylat

Einzigartigkeit

Methyl-7-brom-2-oxo-1,3-dihydro-1,3-benzodiazol-5-carboxylat ist einzigartig aufgrund des Vorhandenseins des Bromatoms, das im Vergleich zu seinen halogenierten Analogen eine unterschiedliche Reaktivität verleiht. Die Größe und die elektronenziehenden Eigenschaften des Bromatoms beeinflussen das chemische Verhalten der Verbindung und machen sie für bestimmte Anwendungen geeignet, bei denen andere Halogene möglicherweise nicht so effektiv sind.

Dieser detaillierte Artikel bietet einen umfassenden Überblick über Methyl-7-brom-2-oxo-1,3-dihydro-1,3-benzodiazol-5-carboxylat und behandelt dessen Synthese, Reaktionen, Anwendungen, Wirkmechanismus und Vergleich mit ähnlichen Verbindungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.